molecular formula C14H9ClN6O2 B611750 VU0431316 CAS No. 1620203-63-5

VU0431316

Cat. No. B611750
CAS RN: 1620203-63-5
M. Wt: 328.71
InChI Key: UEUUWJVQGWZIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0431316 is a negative allosteric modulator of mGlu5 with activity in a mouse model of anxiety.

Scientific Research Applications

1. General Perspective on Drug Discovery and Development :

The field of drug discovery and development, as highlighted by Drews (2000), has seen significant advancements over the past century, largely driven by chemistry and increasingly guided by pharmacology and clinical sciences. This process has been profoundly impacted by the advent of molecular biology and genomic sciences, leading to the development of recombinant proteins and monoclonal antibodies, thus enriching the therapeutic armamentarium. This context sets the stage for understanding the development and application of specific compounds like VU0431316 (Drews, 2000).

2. Vacuum-Ultraviolet Photon Detections :

Vacuum-ultraviolet (VUV) photon detection technology, as discussed by Zheng, Jia, and Huang (2020), is essential in fields like space science, high-energy physics, large-scale scientific facilities, and the electronic industry. This technology, advancing through developments in ultra-wide bandgap semiconductors, might provide insights into the detection and analysis techniques applicable in the research of compounds like VU0431316 (Zheng, Jia, & Huang, 2020).

3. Impact of Scientific Breakthroughs and Breakdowns :

The impact of scientific breakthroughs and breakdowns in the field of drug development and research is evident from the overview provided by Vekemans (2023). This perspective helps to understand the challenges and opportunities in the development and application of specific drugs like VU0431316 (Vekemans, 2023).

4. Ethical, Legal, and Social Aspects of Scientific Research :

The increasing influence of technology and underlying science in various fields, including drug research, brings attention to ethical, legal, and social aspects. As highlighted by Schuurbiers and Fisher (2009), this is particularly relevant in new and emerging areas of research, shaping technological trajectories and research processes. This perspective is crucial in understanding the broader societal implications of developing and applying compounds like VU0431316 (Schuurbiers & Fisher, 2009).

5. Data Sharing in Scientific Research :

The practices and perceptions of data sharing among scientists, as discussed by Tenopir et al. (2011), are pivotal in the context of research and development of drugs like VU0431316. Understanding these data practices is crucial for collaborative and efficient progress in scientific research (Tenopir et al., 2011).

properties

CAS RN

1620203-63-5

Product Name

VU0431316

Molecular Formula

C14H9ClN6O2

Molecular Weight

328.71

IUPAC Name

4-Chloro-pyridine-2-carboxylic acid [6-(pyrimidin-5-yloxy)-pyrazin-2-yl]-amide

InChI

InChI=1S/C14H9ClN6O2/c15-9-1-2-19-11(3-9)14(22)21-12-6-16-7-13(20-12)23-10-4-17-8-18-5-10/h1-8H,(H,20,21,22)

InChI Key

UEUUWJVQGWZIJY-UHFFFAOYSA-N

SMILES

O=C(C1=NC=CC(Cl)=C1)NC2=NC(OC3=CN=CN=C3)=CN=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU0431316;  VU-0431316;  VU 0431316; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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